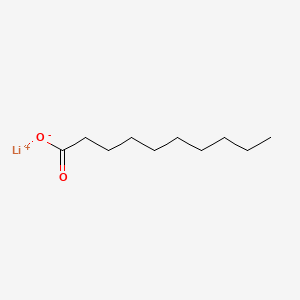

Lithium decanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20336-95-2 |

|---|---|

Molecular Formula |

C10H19LiO2 |

Molecular Weight |

178.2 g/mol |

IUPAC Name |

lithium;decanoate |

InChI |

InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

POYDCAKGHSRECA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Lithium Decanoate

Conventional Synthetic Routes for Lithium Carboxylates

Conventional methods for synthesizing lithium carboxylates, including lithium decanoate (B1226879), are typically performed in a solution phase and rely on well-established acid-base chemistry. These routes are valued for their reliability and simplicity.

The most fundamental route to producing lithium decanoate is through the neutralization of decanoic acid with a lithium base. This reaction is a classic acid-base neutralization, where a proton (H⁺) from the carboxylic acid group is transferred to the hydroxide (B78521) ion (OH⁻) from the lithium base, forming water and the corresponding lithium salt.

The general reaction is as follows: C₉H₁₉COOH (decanoic acid) + LiOH (lithium hydroxide) → C₉H₁₉COOLi (this compound) + H₂O (water)

This process is typically carried out in a suitable solvent, often water or an alcohol (like ethanol), in which the reactants are dissolved. benchchem.comgoogle.com The subsequent precipitation or crystallization of the this compound product can be controlled by adjusting parameters such as temperature and solvent composition. google.com For instance, one patented method describes dissolving the aliphatic carboxylic acid and lithium hydroxide in water, sometimes with additives like urea, to facilitate the formation of specific crystal structures. google.com The resulting product is then isolated through filtration and purified.

Direct synthesis is closely related to neutralization and involves the direct reaction of decanoic acid with a lithium source. smolecule.com Besides lithium hydroxide, other bases like lithium carbonate (Li₂CO₃) can be used. The reaction with lithium carbonate produces carbon dioxide as a byproduct.

2 C₉H₁₉COOH (decanoic acid) + Li₂CO₃ (lithium carbonate) → 2 C₉H₁₉COOLi (this compound) + H₂O (water) + CO₂ (carbon dioxide)

This method is also typically performed in a solvent to ensure complete reaction. The choice of the lithium source may depend on factors like cost, purity requirements, and reaction conditions. Direct synthesis via neutralization with lithium hydroxide is often preferred due to the formation of water as the only byproduct, simplifying purification. google.comsmolecule.com

| Reactant | Chemical Formula | Byproduct(s) | Key Consideration |

|---|---|---|---|

| Lithium Hydroxide | LiOH | H₂O | Clean reaction with water as the only byproduct. |

| Lithium Carbonate | Li₂CO₃ | H₂O, CO₂ | Gas evolution (CO₂) occurs during the reaction. |

Advanced Synthetic Techniques for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally friendly processes. These techniques aim to reduce solvent use, energy consumption, and reaction times.

Mechanochemical synthesis is a solvent-free or low-solvent technique that uses mechanical energy, typically from ball milling, to induce chemical reactions between solid reactants. nagoya-u.ac.jprsc.org This method has been successfully applied to the synthesis of various coordination polymers and carboxylate salts. rsc.orgnsc.rursc.org

For this compound, the process would involve milling solid decanoic acid with a solid lithium base, such as lithium hydroxide or lithium carbonate, in a high-energy ball mill. The mechanical forces facilitate direct contact and reaction between the particles, leading to the formation of the product without the need for a bulk solvent. nagoya-u.ac.jp This approach offers significant advantages, including drastically reduced reaction times (often to under an hour), minimal waste generation, and simplicity. rsc.org The mechanochemical route is considered a significant improvement over conventional methods, particularly in terms of environmental impact and potential for scalability. rsc.orgrsc.org

| Parameter | Conventional Solution Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | High (water, ethanol, etc.) | None or minimal (liquid-assisted grinding). rsc.org |

| Reaction Time | Several hours. nagoya-u.ac.jp | Typically < 1 hour. rsc.org |

| Energy Input | Primarily thermal (heating/refluxing) | Mechanical (milling). |

| Waste Generation | Significant liquid waste (solvent) | Minimal. rsc.org |

| Process Complexity | Multi-step (dissolution, reaction, crystallization, filtration) | Single-step (milling). rsc.org |

The synthesis of this compound can be aligned with the principles of green chemistry to minimize its environmental footprint. researchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Key green principles applicable to this compound synthesis include:

Waste Prevention: Mechanochemical synthesis is a prime example, as it generates little to no solvent waste. rsc.org

Atom Economy: The neutralization reaction has 100% atom economy if all reactant atoms are incorporated into the final product, although the formation of byproducts like water or CO2 in practice affects this. The direct addition of lithium to a precursor would be a more atom-economical route if feasible.

Use of Safer Solvents: When a solvent is necessary, using water is preferred over organic solvents due to its non-toxic and non-flammable nature. rsc.org

Energy Efficiency: Mechanochemical methods can be more energy-efficient by avoiding the need for prolonged heating. rsc.org Similarly, developing catalysts that allow the reaction to proceed at lower temperatures contributes to energy efficiency. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

Understanding the kinetics and thermodynamics of the formation of this compound is crucial for optimizing its synthesis. While specific kinetic data for this compound formation is not extensively documented, principles from similar solid-state and solution-phase reactions can be applied.

The reaction between decanoic acid and lithium hydroxide in solution is a rapid acid-base neutralization. The rate is typically limited by the mass transfer of reactants in the solution. In solid-state synthesis, such as mechanochemistry, the reaction kinetics are often governed by a diffusion-controlled mechanism. conicet.gov.arrsc.org The rate of product formation depends on the diffusion of ions across the product layer that forms at the interface of the reactant particles.

Several factors influence the reaction kinetics:

Temperature: Increasing the temperature generally increases the reaction rate by providing more thermal energy for molecules to overcome the activation energy barrier.

Pressure: In reactions involving gases (like CO₂ from lithium carbonate), pressure can influence equilibrium and reaction rates.

Particle Size: In solid-state reactions, smaller particle sizes increase the surface area available for reaction, leading to faster kinetics. conicet.gov.ar

Mixing/Agitation: In solution, effective stirring ensures that reactants are continuously brought together, maximizing the reaction rate. In mechanochemistry, the milling intensity serves a similar purpose.

From a thermodynamic perspective, the formation of this compound from decanoic acid and lithium hydroxide is a highly favorable process.

| Thermodynamic Parameter | Symbol | Expected Value | Significance |

|---|---|---|---|

| Enthalpy of Formation | ΔH | Negative | The reaction is exothermic, releasing heat. This is typical for acid-base neutralization reactions. |

| Gibbs Free Energy | ΔG | Negative | The reaction is spontaneous under standard conditions, indicating that the products are more stable than the reactants. mdpi.com |

| Entropy | ΔS | Positive or slightly negative | The change in disorder can vary. Reaction in solution might lead to an increase in entropy, while crystallization from a solution would decrease it. |

Purification and Yield Optimization Strategies

The purification of this compound and the optimization of its reaction yield are critical for obtaining a product with the desired specifications for its intended applications. Strategies focus on manipulating reaction conditions and employing effective post-synthesis separation techniques.

Purification Strategies

After synthesis, the crude this compound product often contains unreacted starting materials, by-products, and other impurities. Several methods are employed for its purification.

Crystallization and Recrystallization : Crystallization is a highly effective method for purifying solid organic compounds like this compound. google.com The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures. For organic lithium salts, crystallization from a single solvent or a mixture of solvents can be used. google.com In some patented methods, a solvate complex is first crystallized from an organic solvent and then dissociated by heating under vacuum to yield the highly pure lithium salt. google.com

Chromatographic Techniques : For achieving very high purity, chromatographic methods can be utilized. Ion-exchange chromatography is particularly effective for removing unwanted ionic impurities, such as other metal cations, from lithium salt preparations. pitt.edu

Washing and Filtration : Simple washing of the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step. The purified solid is then collected via filtration or centrifugation. google.com For instance, after recrystallization, washing with water can remove residual sodium and sulfate (B86663) ions. j-kirr.or.kr

Table 2: Purification Techniques for this compound

| Technique | Principle | Key Parameters | Target Impurities | Reference(s) |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Solvent choice, cooling rate, temperature gradient. | Unreacted starting materials, organic by-products. | google.comj-kirr.or.kr |

| Ion-Exchange Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Resin type, eluent composition and flow rate. | Residual metal cations (e.g., Na⁺, K⁺, Ca²⁺). | pitt.edu |

| Washing/Filtration | Physical separation of the solid product from soluble impurities. | Choice of washing solvent, filtration method. | Soluble by-products and excess reactants. | google.com |

Yield Optimization Strategies

Maximizing the yield of pure this compound involves careful control over reaction and purification parameters.

Stoichiometry and Reaction Conditions : Precise control of the molar ratios of reactants is fundamental to maximizing the conversion of decanoic acid to its lithium salt and minimizing unreacted starting materials. Reaction parameters such as temperature and time must be optimized. For instance, in the fusion method, ensuring the mixture is agitated for a sufficient duration after the addition of reactants helps drive the reaction to completion. csic.es In aqueous methods, maintaining an optimal temperature (e.g., 90-100°C) can increase the reaction rate and influence the subsequent crystallization process. google.com

Controlled Crystallization : The yield from purification by crystallization is highly dependent on the process conditions. The temperature at which crystallization is induced and the rate of cooling can significantly affect the amount of product recovered. For example, studies on the recrystallization of lithium carbonate show that temperature can greatly influence the recrystallization yield. j-kirr.or.kr A similar principle applies to this compound, where a carefully controlled process ensures maximum precipitation of the pure product while keeping impurities in the solution.

Table 3: Factors Influencing Yield Optimization

| Factor | Influence on Yield | Optimization Strategy | Reference(s) |

| Reactant Stoichiometry | Affects reaction completeness and amount of by-products. | Use of precise molar ratios of decanoic acid and lithium source. | General chemical principles |

| Reaction Temperature | Influences reaction rate and equilibrium. | Maintain optimal temperature range (e.g., 90-100°C for aqueous methods). | google.com |

| Reaction Time & Agitation | Ensures the reaction proceeds to completion. | Allow for sufficient reaction time with continuous stirring. | csic.es |

| Crystallization Conditions | Determines the efficiency of product separation from impurities. | Control cooling rate and final temperature to maximize precipitation. | j-kirr.or.kr |

Advanced Structural Characterization and Spectroscopic Analysis of Lithium Decanoate

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is critical to understanding the physical properties of lithium soaps like lithium decanoate (B1226879). Elucidation of this structure is primarily achieved through diffraction techniques.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a primary tool for analyzing the crystalline phases of materials. For the homologous series of anhydrous lithium n-alkanoates, including lithium decanoate, XRD studies have revealed a lamellar, bilayer structure. researchgate.netnih.gov In this arrangement, the lithium ions and carboxylate headgroups form ionic layers, with the hydrocarbon tails extending outwards.

Studies on homologous lithium soaps show they possess very similar crystal structures. csic.escsic.escsic.es Specifically, many lithium carboxylates are reported to crystallize in a triclinic or monoclinic system. nih.govresearchgate.net The long hydrocarbon chains are typically in a fully extended, all-trans conformation. nih.gov A key structural parameter identified by XRD is the angle of inclination of the molecular axes relative to the basal plane of the ionic layers; this angle has been observed to increase as the length of the fatty acid carbon chain decreases. csic.escsic.escsic.es An intermediate phase between the lamellar crystal and the isotropic melt has been observed for this compound (LiC10). researchgate.net

Neutron Diffraction for Atomic and Molecular Structure

Neutron diffraction serves as a powerful complementary technique to XRD, particularly for materials containing light elements like lithium. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nucleus, providing high sensitivity to the positions of lighter atoms. This makes neutron diffraction exceptionally well-suited for precisely locating lithium ions within the crystal lattice, which is often difficult with XRD alone. sumitomo-chem.co.jp

Although specific neutron diffraction studies focused solely on this compound are not widely reported, the technique has been successfully applied to various lithium-containing materials, such as those used in batteries. sumitomo-chem.co.jprsc.orgresearchgate.net In the context of this compound, neutron diffraction could:

Precisely determine Li-O bond lengths and angles , confirming the coordination geometry of the lithium ion. sumitomo-chem.co.jp

Refine the positions of hydrogen atoms on the decanoate chain, providing a more complete picture of the molecular packing and inter-chain interactions.

Distinguish lithium from other atoms with greater accuracy, which is crucial for understanding the detailed structure of the ionic layers. sumitomo-chem.co.jp Operando neutron diffraction studies on battery materials have demonstrated the ability to track the movement and consumption of lithium during electrochemical processes, highlighting the technique's power in analyzing dynamic systems. rsc.org

Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

NMR spectroscopy is an indispensable tool for elucidating molecular structure in both solution and the solid state. For this compound, ¹H, ¹³C, and ⁷Li NMR each provide unique insights.

¹H and ¹³C NMR: These techniques map the hydrogen and carbon environments within the decanoate chain. The chemical shifts are indicative of the electronic environment of each nucleus. Solid-state ¹³C NMR, combined with techniques like Magic Angle Spinning (MAS), can confirm the all-trans conformation of the hydrocarbon chains in the crystalline state. nih.govresearchgate.net

⁷Li NMR: As a quadrupolar nucleus, ⁷Li is a sensitive probe of its local environment. huji.ac.il The chemical shift and line width of the ⁷Li signal can provide information about the coordination of the lithium ion with the carboxylate group and its mobility within the lattice. researchgate.netnih.gov Studies on similar systems show that the interaction between the Li⁺ ion and the carboxylate functionality can be directly observed. researchgate.net While ⁷Li is highly sensitive, its signals can be broader than those of ⁶Li due to a higher quadrupolar moment. huji.ac.il

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Decanoate Chain Chemical shifts (δ) are predicted based on standard values and may vary depending on the solvent and experimental conditions. Referenced to TMS.

| Atom Position (from COO⁻) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COO⁻) | - | ~180-185 |

| C2 (-CH₂) | ~2.1-2.2 | ~35-40 |

| C3 (-CH₂) | ~1.5-1.6 | ~25-30 |

| C4-C8 (-(CH₂)₅-) | ~1.2-1.4 | ~29-33 |

| C9 (-CH₂) | ~1.2-1.4 | ~22-24 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and probes the bonding within a molecule by measuring its vibrational modes. triprinceton.org These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, IR and Raman spectra are characterized by several key regions:

Carboxylate Group Vibrations: The most prominent bands are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching modes of the carboxylate group. The frequency separation between these two bands (Δν) is indicative of the coordination mode (e.g., monodentate, bidentate). Studies of homologous series show that the ionic character of the metal-to-oxygen bond increases as the carbon chain length decreases. csic.escsic.es

C-H Stretching Vibrations: Bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain.

Deformation Vibrations: The 1400-1500 cm⁻¹ region contains CH₂ scissoring and bending vibrations, which are sensitive to the packing of the hydrocarbon chains. researchgate.net

Low-Frequency Vibrations: The far-IR and low-frequency Raman regions (below 600 cm⁻¹) contain vibrations associated with the Li-O bonds and lattice modes, providing direct information about the ionic coordination environment. rsc.orgescholarship.org

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Source |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850 - 2960 | IR, Raman | researchgate.net |

| Carboxylate Asymmetric Stretch (νas(COO⁻)) | ~1550 - 1610 | IR | csic.escsic.es |

| Carboxylate Symmetric Stretch (νs(COO⁻)) | ~1420 - 1470 | IR, Raman | csic.escsic.es |

| CH₂ Scissoring/Deformation | ~1440 - 1470 | IR, Raman | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The monoisotopic mass of this compound (C₁₀H₁₉LiO₂) is 178.154508 Da. nih.govepa.gov

The fragmentation of this compound depends heavily on the ionization technique employed.

Soft Ionization (e.g., ESI, MALDI): These methods are designed to produce the molecular ion with minimal fragmentation. For this compound, this would likely be observed as a lithiated adduct. The choice of alkali metal for cationization can influence fragmentation, with Li⁺ sometimes promoting more fragmentation than heavier ions like Cs⁺. nih.govucdavis.edu

Hard Ionization (e.g., Electron Impact, EI) or Tandem MS (MS/MS): These techniques induce more extensive fragmentation. Studies on alkali-metal carboxylates using techniques like fast-atom bombardment (FAB) with collision-induced dissociation have identified characteristic fragmentation pathways. acs.orgnih.gov A primary fragmentation observed is the loss of the neutral metal atom. acs.orgnih.gov Subsequent fragmentation of the decanoate radical anion would likely involve characteristic losses of alkyl radicals from the hydrocarbon tail.

Table 4: Expected Ions and Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Identity | Description | Source |

|---|---|---|---|

| 185 | [M+Li]⁺ | Lithiated molecular ion (adduct with an extra lithium) | ucdavis.edu |

| 179 | [M+H]⁺ | Protonated molecular ion | |

| 178 | [M]⁻• | Molecular radical anion | acs.orgnih.gov |

| 171 | [M-Li]⁻ | Loss of a neutral lithium atom from the radical anion | acs.orgnih.gov |

| 127 | [M-CO₂-H]⁻ | Loss of carboxyl group from the anion |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₉LiO₂ |

| Decanoic acid (Capric acid) | C₁₀H₂₀O₂ |

| Lithium | Li |

Microscopic and Imaging Techniques for Morphological and Surface Analysis

The morphological and surface characteristics of this compound, which are crucial for understanding its behavior in various applications, can be meticulously examined using advanced microscopic and imaging techniques. These methods provide high-resolution insights into the material's structure at both the nano and micro levels.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the nanostructure and morphology of materials. contractlaboratory.com SEM provides detailed topographical and compositional information of the sample's surface, while TEM offers high-resolution imaging of the internal structure. contractlaboratory.com

TEM, with its ability to transmit electrons through a thin specimen, provides detailed information about the internal structure, including crystallography and defects. contractlaboratory.com In the study of lithium compounds, TEM has been employed to analyze the microstructure of various layers within a battery, revealing details about thickness and material integrity. eag.com When combined with techniques like X-Ray Diffraction (XRD), TEM can also be used to analyze phase transformations associated with ion diffusion. eag.com For extremely sensitive materials like lithium metal, cryogenic TEM (cryo-TEM) has emerged as a vital technique. It allows for the visualization of delicate structures at the atomic level by preserving the material in its native state at extremely low temperatures. nih.govphysicsworld.com

While specific SEM and TEM studies focusing exclusively on this compound are not extensively detailed in the provided search results, the established applications of these techniques for other lithium compounds and carboxylates provide a clear framework for how they would be applied. For this compound, SEM would be invaluable for characterizing the size and shape of its crystalline or powdered forms, observing the surface texture, and identifying any morphological changes after processes like heating or mechanical stress. TEM would allow for the examination of the internal crystal structure, the identification of any lattice defects, and the analysis of the nanostructure of any self-assembled or composite materials incorporating this compound.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. tribology.rsresearchgate.net It is a versatile tool for analyzing various surface properties and is particularly useful for investigating electrode surfaces. nih.gov

AFM operates by scanning a sharp tip over the sample surface, and the forces between the tip and the sample are measured to create a topographical map. frontiersin.org This technique can be used to obtain detailed information about surface roughness and structural details. tribology.rs For example, AFM has been used to analyze the surface roughness of lithium disilicate glass-ceramic under different finishing procedures, providing specific roughness parameters such as arithmetic average roughness (Ra), mean height of roughness in ten points (Rz), maximum height of the profile (Rmax), and root mean square roughness (Rq). researchgate.net

In the context of lithium-ion battery research, AFM is crucial for understanding the evolution and degradation of the solid-electrolyte interphase (SEI) layer, which can limit power density and battery lifetime. bruker.com It can also be used to characterize the distribution of components and conductivity variations in cathode materials. bruker.com Electrochemical AFM (EC-AFM) allows for the direct observation of changes on the electrode surface in situ and in operando, providing real-time insights into electrochemical reactions. nih.govbruker.com

For this compound, AFM would be a powerful tool to characterize the surface topography of its crystals or thin films. It could be used to measure surface roughness, identify growth steps, and visualize the arrangement of molecules on the surface. Furthermore, by employing advanced AFM modes, it would be possible to probe local mechanical properties, such as adhesion and elasticity, and to study how the surface interacts with its environment at the nanoscale. azom.comnpl.co.uk

| Parameter | Description |

| Ra (Arithmetic Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. |

| Rz (Mean Height of Roughness) | The average of the successive values of the maximum peak to valley height over a defined evaluation length. |

| Rmax (Maximum Height of the Profile) | The largest single peak to valley height in the evaluation length. |

| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. |

Thermal Analysis Techniques for Phase Transitions and Stability Investigations

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of materials. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose. tainstruments.comnetzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.comtainstruments.com This technique is used to determine temperatures and enthalpies of phase transitions, such as melting, crystallization, and solid-solid transitions. tainstruments.comresearchgate.net DSC studies on a homologous series of anhydrous lithium n-alkanoates (from C8 to C19) have shown a clear dependence of the number of observed phases on the chain length. researchgate.net For shorter chains (C8-C13), only one intermediate lamellar crystalline phase was observed, while for longer chains (C14-C19), a lamellar and a high-temperature phase were evident. researchgate.net The melting temperatures and thermodynamic data for these compounds exhibit an odd-even alternation, which is attributed to the relative distances between methyl groups in adjacent layers of the bilayer structure. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. tainstruments.com TGA is used to determine the thermal stability of a material and to study decomposition processes. tainstruments.comnetzsch.com By analyzing the mass loss at different temperatures, one can identify the temperature at which degradation begins and the different stages of decomposition. publicationslist.org TGA can be coupled with other techniques, such as mass spectrometry (TGA-MS), to identify the gaseous products evolved during decomposition. researchgate.nettainstruments.com

For this compound, a study reported its thermal behavior from -30 to 600 °C using DSC and TGA. amazonaws.com The investigation aimed to understand its phase behavior and thermal decomposition. amazonaws.com While specific numerical data from this particular study is not available in the provided search results, the general trends observed for lithium alkanoates can be informative. For instance, a study on potassium decanoate, a related alkali metal carboxylate, revealed complex solid-state transitions before melting. acs.org

The following table summarizes the types of thermal events that can be investigated using DSC and TGA for a compound like this compound, based on studies of similar materials.

| Thermal Event | Technique | Information Obtained |

| Solid-Solid Phase Transitions | DSC | Temperature and enthalpy of transition. researchgate.net |

| Melting | DSC | Melting point and enthalpy of fusion. tainstruments.comresearchgate.net |

| Crystallization | DSC | Crystallization temperature and enthalpy of crystallization. tainstruments.com |

| Thermal Decomposition | TGA | Onset temperature of decomposition, decomposition profile, and residual mass. tainstruments.compublicationslist.org |

| Evolved Gas Analysis | TGA-MS | Identification of gaseous decomposition products. tainstruments.comnetzsch.com |

Theoretical and Computational Chemistry of Lithium Decanoate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For lithium decanoate (B1226879), these computational techniques could provide precise information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of lithium decanoate would typically involve geometry optimization to find the lowest energy structure. This would define bond lengths, bond angles, and dihedral angles between the lithium cation and the decanoate anion.

Further calculations could elucidate key ground state properties. For instance, the calculation of vibrational frequencies could predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distributions, would also be determined. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Li-O Bond Length | Data not available | Indicates the strength of the ionic interaction. |

| C=O Bond Length | Data not available | Reflects the influence of the lithium cation on the carboxylate group. |

| HOMO-LUMO Gap | Data not available | Pertains to the electronic excitability and reactivity of the compound. |

| Dipole Moment | Data not available | Quantifies the polarity of the molecule. |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can be used to refine the understanding of this compound's electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide more accurate descriptions of electron correlation effects.

These advanced calculations would be particularly useful for studying the molecule's reactivity. For example, mapping the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into how it might interact with other chemical species.

Molecular Dynamics (MD) Simulations of this compound Aggregates and Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly relevant for understanding the bulk properties and aggregation behavior of this compound, which is a type of lithium soap.

Simulation of Interfacial Phenomena in this compound Systems

MD simulations could model the behavior of this compound at interfaces, such as a lipid-water or air-water interface. These simulations would track the orientation and arrangement of the decanoate chains and lithium ions, providing a molecular-level picture of how these molecules organize to form monolayers or other interfacial structures. Such studies are crucial for understanding its role in applications like nanoparticle stabilization.

Modeling of Self-Assembly and Supramolecular Structures

In solution, surfactant-like molecules such as this compound can spontaneously self-assemble into larger, ordered structures known as micelles or vesicles. MD simulations are a powerful tool to investigate this phenomenon. By placing a sufficient number of this compound molecules in a simulated solvent box, one could observe their aggregation into supramolecular structures. These simulations would provide data on the critical micelle concentration (CMC), aggregate size and shape, and the dynamics of individual molecules entering and leaving the aggregates. This self-assembly is a key process in the formation of lipid nanoparticles for various applications.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry can also be used to explore the reaction mechanisms involving this compound, for instance, in its role as a catalyst. By modeling the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies. This would provide a detailed, step-by-step understanding of how this compound facilitates a chemical transformation. For example, in a cross-linking reaction, calculations could show how the lithium ion coordinates to reactants and facilitates bond formation.

Predictive Modeling for Material Design and Performance Optimization

Predictive modeling, leveraging computational chemistry and artificial intelligence, offers a powerful paradigm for accelerating the design and optimization of materials like this compound for specific applications. This approach allows for the in-silico screening of chemical structures and the prediction of their properties, significantly reducing the time and cost associated with experimental trial-and-error methods. nih.gov The core idea is to build models that can correlate the molecular structure of a compound with its macroscopic properties and performance metrics.

The development of new materials for applications such as lithium-ion batteries is increasingly driven by these predictive methods. nih.gov For organic lithium salts like this compound, predictive modeling can be instrumental in designing novel electrolytes or active materials with enhanced performance characteristics. A typical workflow involves the generation of a large library of candidate molecules and the use of computational tools to predict key properties. researchgate.net

Machine Learning and Quantitative Structure-Property Relationship (QSPR) Models:

Machine learning (ML) algorithms are at the forefront of predictive modeling in materials science. nso-journal.org For this compound and related lithium carboxylates, Quantitative Structure-Property Relationship (QSPR) models can be developed. These models are based on the principle that the chemical structure of a molecule, encoded in a set of numerical descriptors, determines its physical, chemical, and biological properties.

The first step in building a QSPR model is the calculation of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, these descriptors would capture information about its size, shape, branching, and electronic structure.

Table 1: Examples of Molecular Descriptors for this compound

| Descriptor Category | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count | Basic information about the molecular formula. |

| Topological | Wiener Index, Balaban Index | Describes the connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D properties related to the molecule's shape and size. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Derived from quantum chemical calculations and describe electronic properties. mdpi.com |

Once a set of descriptors is generated for a library of compounds, including this compound and its analogues, an ML model can be trained to predict a specific property of interest. Common ML algorithms used for this purpose include multiple linear regression, support vector machines, and neural networks. nso-journal.orgmdpi.com

High-Throughput Computational Screening:

Predictive models, once validated, can be used for high-throughput computational screening (HTCS) of large chemical spaces. mdpi.com For instance, if the goal is to design a new organic lithium salt with optimal solubility and electrochemical stability for an electrolyte application, a virtual library containing thousands of candidate molecules can be generated. The trained ML model can then rapidly predict the desired properties for each candidate, allowing researchers to prioritize a smaller, more promising set of molecules for experimental synthesis and characterization. chemrxiv.org

A workflow for designing organic lithium salts might involve creating a virtual library by combining different organic ligands and redox-active centers. researchgate.net Quantum chemistry calculations, such as Density Functional Theory (DFT), can then be used to compute key properties for a representative subset of these molecules. researchgate.netrsc.org These calculated properties serve as the training data for an ML model, which can then be used to screen the entire library.

Table 2: Hypothetical Predictive Modeling Results for a Library of Lithium Carboxylates

| Compound | Predicted Solubility (g/L) | Predicted Electrochemical Stability (V) | Predicted Ionic Conductivity (mS/cm) |

| Lithium Octanoate | 15.2 | 4.1 | 0.8 |

| This compound | 5.8 | 4.3 | 0.5 |

| Lithium Dodecanoate | 1.9 | 4.5 | 0.3 |

| Lithium Tetradecanoate | 0.6 | 4.6 | 0.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) in Material Design:

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgissuu.com In the context of this compound, DFT can be used to:

Calculate Molecular Properties: As mentioned, DFT is used to compute the quantum-chemical descriptors that are essential for building accurate QSPR models. mdpi.com This includes properties like HOMO/LUMO energies, which are crucial for predicting electrochemical stability. mdpi.com

Simulate Interactions: DFT can model the interaction energies between this compound molecules, which is important for understanding phenomena like agglomeration in non-aqueous solutions, relevant for applications like lubricating greases. issuu.com

Investigate Reaction Mechanisms: DFT can be used to study the decomposition pathways of electrolyte components at electrode surfaces, providing insights into the formation of the solid-electrolyte interphase (SEI) in lithium-ion batteries. chemrxiv.org

By combining DFT calculations with machine learning, researchers can create highly accurate predictive models that guide the rational design of new materials. This integrated approach has been successfully used to discover new organic lithium salts with desirable properties for battery applications. researchgate.net The principles of these studies are directly applicable to the targeted design and performance optimization of materials based on this compound.

Interfacial and Colloidal Science of Lithium Decanoate Systems

Surface Activity and Micellization Behavior in Aqueous and Non-Aqueous Media

Lithium decanoate (B1226879), as an alkali metal carboxylate, exhibits significant surface activity, a characteristic stemming from its amphiphilic molecular structure. This structure consists of a hydrophilic carboxylate head group and a hydrophobic decyl hydrocarbon tail. This dual nature drives the molecules to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. fiveable.me The behavior of lithium decanoate in both aqueous and non-aqueous solutions is a critical area of study in colloid and interface science. rutgers.edu

In aqueous solutions, this compound molecules exist as individual ions at low concentrations. However, as the concentration increases, they self-assemble into organized aggregates known as micelles. psu.edu This process, termed micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). The hydrophobic tails aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic carboxylate head groups form the outer shell, interacting with the surrounding aqueous phase. psu.edu

The properties and applications of this compound are often compared with other alkali metal decanoates, such as sodium decanoate, to understand the influence of the counterion on its colloidal behavior. nih.govresearchgate.net While specific studies focusing solely on this compound in non-aqueous media are less common, the principles of surfactant behavior suggest that in non-polar solvents, the aggregation would be inverted, with the hydrophilic head groups forming the core and the hydrophobic tails extending into the solvent. This is known as reverse micelle formation. The study of related systems, such as lithium salts in non-aqueous electrolytes, provides insights into the interactions at play. mdpi.comcsic.es

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants in solution. psu.edu It represents the concentration at which the formation of micelles becomes significant and is marked by abrupt changes in various physicochemical properties of the solution. mdpi.com Several experimental techniques are employed to determine the CMC of surfactants like this compound.

Common methodologies for CMC determination include:

Surface Tension Measurement: This is a widely used method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the surface. mdpi.comresearchgate.net The CMC is identified as the concentration at the point of intersection of the two linear portions of the surface tension versus concentration plot. psu.edu

Conductivity Measurement: This technique is suitable for ionic surfactants like this compound. The electrical conductivity of the solution is measured at varying concentrations. The plot of conductivity versus concentration typically shows two linear regions with different slopes. The change in slope occurs at the CMC, reflecting the reduced mobility of the ions when they aggregate into micelles. researchgate.net

Fluorimetry: This method involves the use of a fluorescent probe that partitions into the hydrophobic core of the micelles. The fluorescence intensity of the probe changes significantly upon micellization, allowing for the determination of the CMC. ekb.eg This technique is known for its high sensitivity and accuracy. ekb.eg

Capillary Electrophoresis (CE): A more recent technique utilizes the change in solution viscosity at the CMC. By hydrodynamically forcing an analyte through a capillary filled with the surfactant solution at various concentrations, a drastic change in migration time is observed at the CMC. nih.gov

Mid-Infrared (MIR) Spectroscopy: This technique has been explored for determining the CMC of various hydrocolloids and surfactants like sodium decanoate. mdpi.com It relies on observing changes in the vibrational bands of the surfactant molecules as they transition from individual molecules to micelles. mdpi.com

The CMC value for sodium decanoate has been reported to be approximately 86 mM, providing a reference point for the expected range for this compound. nih.govresearchgate.net

Table 1: Methodologies for CMC Determination

| Method | Principle | Key Observation |

| Surface Tensiometry | Measurement of surface tension as a function of concentration. | Abrupt change in the slope of the surface tension vs. concentration plot. mdpi.com |

| Conductometry | Measurement of electrical conductivity as a function of concentration. | Break in the conductivity vs. concentration plot. researchgate.net |

| Fluorimetry | Use of a fluorescent probe that partitions into the micellar core. | Significant change in fluorescence intensity. ekb.eg |

| Capillary Electrophoresis | Monitoring of solution viscosity changes. | Drastic change in analyte migration time. nih.gov |

| Mid-Infrared Spectroscopy | Observation of changes in vibrational spectra. | Shifts in vibrational bands and overall absorbance. mdpi.com |

Micellar Structure and Morphology Characterization (e.g., Small-Angle Neutron/X-ray Scattering)

The structure and morphology of micelles formed by surfactants like this compound are crucial for understanding their properties and applications. Techniques such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing these nanoscale structures in solution. researchgate.netarxiv.org

SANS and SAXS are complementary techniques that provide information about the size, shape, and internal structure of micelles. d-nb.infomdpi.com

Small-Angle Neutron Scattering (SANS): SANS probes the structure based on the scattering of neutrons by the atomic nuclei. By using deuterated solvents (like D₂O), a high contrast can be achieved between the hydrogen-rich hydrocarbon core of the micelles and the solvent. This makes SANS particularly sensitive to the size and shape of the micellar core. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS, on the other hand, scatters X-rays based on the electron density of the material. This technique is sensitive to the electron-rich head groups and counterions in the micellar shell. researchgate.net Therefore, SAXS provides valuable information about the structure of the polar shell of the micelle. researchgate.net

By combining SANS and SAXS data, a detailed model of the micellar structure can be constructed, including the dimensions of the core, the thickness of the shell, and the degree of counterion binding. researchgate.net For instance, in studies of similar systems like cesium dodecyl sulfate (B86663), the combination of SANS and SAXS has allowed for the determination of the spatial distribution of different components within the micelle. researchgate.net The shape of the micelles, whether spherical, ellipsoidal, or rod-like, can also be determined from the analysis of the scattering data. mdpi.com

Adsorption and Self-Assembly at Solid-Liquid Interfaces

The adsorption and self-assembly of this compound at solid-liquid interfaces are fundamental processes that govern its role in various applications, including lubrication, dispersion stabilization, and surface modification. mit.edu The amphiphilic nature of this compound drives its molecules to adsorb onto solid surfaces from a liquid phase, a phenomenon driven by the reduction of interfacial free energy. fiveable.me

The nature of the solid surface and the solvent significantly influences the adsorption process. On a hydrophilic (polar) surface in an aqueous environment, the hydrophilic carboxylate head groups of this compound will preferentially interact with the surface, while the hydrophobic tails will extend into the aqueous phase. Conversely, on a hydrophobic (non-polar) surface, the hydrophobic tails will adsorb, and the hydrophilic heads will be exposed to the water.

At concentrations above the CMC, the self-assembly process can lead to the formation of more complex structures at the interface, such as admicelles (adsorbed micelles) or bilayers. diva-portal.org These self-assembled structures can dramatically alter the properties of the solid surface, such as its wettability and frictional characteristics.

Molecular dynamics simulations and experimental techniques like surface force apparatus and ellipsometry are used to study the structure and forces of these adsorbed layers. diva-portal.orgresearchgate.net For instance, studies on similar surfactant systems have shown that they can form bilayer aggregates on charged surfaces. diva-portal.org The adsorption behavior is also influenced by factors such as pH, temperature, and the presence of other electrolytes. researchgate.net

Emulsion and Dispersion Stabilization Mechanisms

This compound, as a surfactant, can act as a stabilizer for emulsions and dispersions. Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed as droplets in the other. acs.org Dispersions involve solid particles suspended in a liquid.

The primary mechanism by which this compound stabilizes these systems is through its adsorption at the interface between the two phases (e.g., the oil-water or solid-liquid interface). ucl.ac.uk This adsorption lowers the interfacial tension, which facilitates the formation of smaller droplets or particles during emulsification or dispersion, and reduces the thermodynamic driving force for coalescence or aggregation. ucl.ac.uk

Once adsorbed, the this compound molecules form a protective layer around the dispersed droplets or particles. This layer can provide stability through several mechanisms:

Electrostatic Repulsion: As an ionic surfactant, the adsorbed this compound molecules create a charged surface. In an aqueous medium, the like charges on the surfaces of approaching droplets or particles result in electrostatic repulsion, preventing them from coming into close contact and coalescing or aggregating.

Steric Hindrance: The adsorbed layer of surfactant molecules can also provide a physical barrier that prevents close approach. This is particularly relevant for surfactants with larger head groups or in systems with high electrolyte concentrations where electrostatic repulsion is screened.

The effectiveness of this compound as a stabilizer depends on factors such as its concentration, the nature of the oil and aqueous phases, temperature, and the presence of other components in the system. researchgate.net The formation of stable emulsions is crucial in many industrial processes and products. google.com

Rheological Properties of this compound Solutions and Gels within Soft Matter Contexts

The rheological properties of this compound solutions and gels are of significant interest within the field of soft matter science. researchgate.net Rheology is the study of the flow and deformation of matter, and for surfactant solutions, it is closely linked to the microstructure of the system. rsc.org

At concentrations above the CMC, the presence of micelles can significantly alter the viscosity of the solution. As the concentration of this compound increases, the micelles can grow and change shape, for example, from spherical to elongated or rod-like structures. These elongated micelles can entangle, leading to a dramatic increase in viscosity and the formation of viscoelastic solutions or even gels. nih.gov

These systems often exhibit non-Newtonian flow behavior, such as shear-thinning, where the viscosity decreases with an increasing shear rate. researchgate.net This is because the entangled micellar network can be disrupted and aligned by the flow. The study of these rheological properties is important for applications where flow behavior needs to be controlled, such as in lubricants and consumer products. thermofisher.comgoogle.com

The formation of gels by this compound and other similar surfactants is an example of self-assembly leading to the creation of soft materials with solid-like properties. The rheological characterization of these gels, including their elastic (storage) and viscous (loss) moduli, provides insight into the strength and structure of the gel network. nih.gov

Advanced Applications of Lithium Decanoate in Materials Science

Tribological and Lubrication Science Research

Lithium soaps, including lithium decanoate (B1226879) and its analogues like lithium 12-hydroxystearate, are the most common thickeners used in lubricating greases. chemicalformulaservices.comolezol.com Their prevalence is due to their versatility, offering good mechanical and thermal stability, and water resistance. olezol.com Research in this area delves into optimizing grease formulations and understanding the fundamental mechanisms by which they reduce friction and wear.

The formulation of a lubricating grease is a complex balance of three primary components: a base oil, a thickener, and performance-enhancing additives. olezol.com Lithium decanoate, as a simple lithium soap, functions as the thickener. It forms a fibrous microstructure that entraps the base oil, creating a semi-solid lubricant.

The general composition of a lithium soap-based grease is outlined in the table below. The precise percentages are tailored to achieve a specific consistency, typically measured by the National Lubricating Grease Institute (NLGI) grade, and to meet the demands of the intended application. chemicalformulaservices.comolezol.com

| Component | Typical Concentration (wt. %) | Function |

| Base Oil | 75 - 98% | Provides the primary lubricating film. Can be mineral or synthetic (e.g., PAO, esters). olezol.com |

| Thickener | 2 - 20% | Forms a network to hold the base oil, creating the grease structure. Example: Lithium Soaps. olezol.com |

| Additives | 0 - 10% | Enhance specific properties (e.g., anti-wear, anti-corrosion, extreme pressure). chemicalformulaservices.comolezol.com |

| A representative table illustrating the typical composition of lithium soap-based lubricating greases. |

Research has shown that the properties of lithium greases are highly dependent on the thickener concentration and the type of base oil. For instance, studies on lithium complex greases, which are analogues of simple lithium soaps, have used thickener concentrations of approximately 8.6% by weight in mineral oil to achieve an NLGI 2 grade. bournemouth.ac.uk Other research focusing on specialty greases, such as those using 9,10-dihydroxystearic acid lithium soap (DHSALi) in a dioctyl sebacate (B1225510) (DOS) ester base oil, have employed thickener concentrations as high as 12%. aidic.it A notable area of research involves the use of ionic liquids as additives in lithium grease formulations. One study investigated the effects of adding a trihexyltetradecylphosphonium (B14245789) decanoate ionic liquid to a lithium complex grease, demonstrating how even additives can be based on the decanoate anion to modify rheological and film-forming properties. bournemouth.ac.ukuniovi.es

The lubricating mechanism of lithium soap greases is multifaceted, involving both physical and chemical processes at the tribological interface. The primary function of the grease is to provide a lubricating film that separates moving surfaces, thereby reducing direct metal-to-metal contact.

The mechanism can be described as follows:

Thickener Network and Oil Bleed : The this compound soap molecules assemble into a three-dimensional fibrous network that holds the base oil, much like a sponge. issuu.com Under the shear and pressure experienced in a bearing or gear, a small amount of oil is released, or "bleeds," from this network to lubricate the contact zone.

Shear Degradation : When subjected to mechanical shear, the fibrous network of the lithium soap can be progressively broken down into smaller fragments. tandfonline.com This degradation leads to a softening of the grease and a change in its rheological properties, which can affect its long-term performance. tandfonline.com

Tribofilm Formation : Under high contact pressures, the grease constituents, including the thickener, can undergo tribochemical reactions with the metal surfaces. diva-portal.org It is believed that the lithium soap thickener can locally degrade, allowing its components to become part of a protective surface layer known as a tribofilm. diva-portal.orgdiva-portal.org This film provides a crucial barrier against wear, especially in boundary lubrication regimes where the base oil film is insufficient. diva-portal.org

Interaction with Additives : The lithium soap thickener can also interact with other performance additives in the grease. Some studies suggest that the soap thickener may compete with extreme pressure (EP) or anti-wear additives for access to the metal surface, potentially inhibiting their function. diva-portal.org Conversely, the formation of a tribofilm can be a synergistic effect of the thickener and various additives. researchgate.net Research on lithium-calcium greases indicates that the resulting tribofilm may contain compounds of lithium, suggesting its direct participation in the anti-wear mechanism. researchgate.net

Understanding the composition and structure of the tribofilm is critical to explaining the performance of a grease. Advanced surface analysis techniques are employed to characterize these thin films, which are often only nanometers to micrometers thick.

X-ray Photoelectron Spectroscopy (XPS) is a primary tool for this purpose, as it can determine the elemental composition and chemical states of elements on the worn surface. researchgate.netresearchgate.net In studies of greases containing lithium soaps, XPS has been used to analyze the tribofilms formed on steel surfaces after testing. diva-portal.org

Key findings from the characterization of these tribofilms include:

Presence of Thickener Components : Analysis often reveals the presence of elements from the thickener within the tribofilm. For lithium soap greases, this can include the formation of lithium oxides or other lithium compounds on the surface. diva-portal.orgresearchgate.net

Challenges in Lithium Detection : The direct detection of lithium using XPS is challenging due to its low atomic number and the low sensitivity of the technique for this element. diva-portal.orgdiva-portal.org This can make it difficult to quantify its exact contribution to the tribofilm.

Synergy with Additives : In greases formulated with multiple components, XPS can reveal a complex synergy. For example, in a lithium-calcium grease, the tribofilm was found to contain CaSO₃, CaCO₃, CaO, and compounds of lithium and boron, indicating a complex tribochemical reaction pathway. researchgate.net

Confirmation of Tribo-Film Formation : Studies involving nanoadditives in lithium greases have used XPS to confirm that the improved tribological performance is due to the successful formation of a protective tribo-film on the contact interfaces. researchgate.net

Other techniques such as Scanning Electron Microscopy (SEM) are used to observe the morphology of the worn surfaces, providing visual evidence of wear reduction and the presence of surface films. researchgate.net

Smart Materials and Soft Matter Engineering

The application of this compound extends beyond classical lubrication into the realm of advanced functional materials. Its chemical nature allows it to be incorporated into polymer systems to create materials with tailored properties, including those that can respond to external stimuli.

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external trigger, such as pH, temperature, or light. acs.org this compound, as a lithium carboxylate, can be integrated into such systems.

A prominent example is in the development of pH-responsive phosphorescent materials. Research has shown that by chemically bonding anionic aromatic substituents, such as phenylcarboxylate groups, to a cellulose (B213188) backbone, a material with room-temperature phosphorescence (RTP) can be created. chinesechemsoc.org The mechanism relies on the state of the carboxylate group (-COO⁻), which is analogous to the functional group in this compound.

Under basic or neutral conditions , the carboxylate groups are deprotonated and bear a negative charge. This enhances intermolecular hydrogen bonding and electrostatic interactions between the polymer chains, rigidly holding the phosphorescent groups and suppressing non-radiative decay, thus allowing for strong phosphorescence. chinesechemsoc.org

Under acidic conditions , the carboxylate groups become protonated (-COOH). This change disrupts the strong intermolecular interactions, leading to a quenching of the phosphorescence. chinesechemsoc.org

This reversible pH-triggered change in an optical property demonstrates how a carboxylate moiety, the core of the this compound structure, can be used to impart stimuli-responsive behavior to a material.

This compound serves as a valuable additive in the synthesis and formulation of polymer composites. One of its key roles is as a crosslinking catalyst . In the curing of various resin systems, such as those based on polyesters or acrylates, this compound can be added to accelerate the polymerization and crosslinking reactions that form the final solid polymer network. This catalytic action helps in stabilizing the final composite material, contributing to its mechanical and thermal properties.

The characterization of polymer composites often involves a suite of analytical techniques to understand the interaction between the polymer matrix and any additives or reinforcements. These methods would be applicable to composites containing this compound:

Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify the functional groups present and to confirm the chemical interactions between the polymer and additives like this compound. nih.gov

Scanning Electron Microscopy (SEM) : Provides insight into the morphology of the composite, showing how additives are dispersed and how they affect the material's microstructure. nih.gov

Thermal Analysis (e.g., TGA, DSC) : Determines the thermal stability and phase transition temperatures of the composite, revealing the effect of additives on these properties.

By acting as a catalyst, this compound modifies the polymer structure at a fundamental level, thereby stabilizing the composite and influencing its final performance characteristics.

Advanced Functional Materials Development

This compound is increasingly recognized for its utility in the formulation of advanced functional materials. Its amphiphilic nature, characterized by a hydrophilic carboxylate head and a hydrophobic alkyl tail, allows for self-assembly into a variety of supramolecular structures. This behavior is the foundation for its application in creating structured fluids, gels, and materials with novel properties such as self-healing.

Design of Structured Fluids and Gels

The design of structured fluids and gels utilizing this compound is predicated on its behavior as a lyotropic liquid crystal. Lyotropic liquid crystals are formed when amphiphilic molecules, like this compound, are dissolved in a solvent, leading to the spontaneous formation of ordered structures. wikipedia.org The specific architecture of these structures is dependent on factors such as concentration and temperature.

At low concentrations in an aqueous solution, this compound molecules exist as individual entities. As the concentration surpasses the critical micelle concentration (CMC), these molecules self-assemble into spherical aggregates known as micelles. wikipedia.org Within these micelles, the hydrophobic decanoate tails are sequestered in the core, away from the aqueous environment, while the hydrophilic lithium carboxylate heads form the outer surface.

With a further increase in concentration, these spherical micelles can organize into more complex structures. One common arrangement is the hexagonal phase, where cylindrical micelles are packed into a hexagonal lattice. wikipedia.org At even higher concentrations, a lamellar phase can form, characterized by bilayers of this compound molecules separated by layers of the solvent. wikipedia.org These ordered phases impart a structured, gel-like consistency to the fluid.

The formation and properties of these structured fluids and gels can be finely tuned. For instance, the introduction of a cosurfactant can influence the curvature of the micelles and promote the formation of nematic phases. mdpi.com Furthermore, low-molecular-weight gelators can be used to create a fibrillar network within the lyotropic liquid crystal, resulting in a material that combines the anisotropic order of the liquid crystal with the mechanical stability of a gel. mdpi.comnih.govrsc.org This process, known as orthogonal self-assembly, allows for the independent formation of the gel network and the liquid crystal structure. mdpi.com

The rheological properties of these structured fluids are of significant interest. The transition from a fluid-like to a gel-like state is accompanied by a dramatic increase in viscosity. This behavior is critical for applications where flow control is essential. The table below summarizes the types of structures formed by this compound in solution and their key characteristics.

| Structure Type | Description | Concentration Range | Key Characteristics |

| Monomers | Individual this compound molecules | Below CMC | Fluid, low viscosity |

| Micelles | Spherical aggregates of molecules | Above CMC | Increased viscosity |

| Hexagonal Phase | Cylindrically shaped micelles in a hexagonal lattice | Higher Concentrations | Viscoelastic, gel-like |

| Lamellar Phase | Bilayers of molecules separated by solvent | Very High Concentrations | Highly viscous, gel-like |

This table provides a generalized overview of the self-assembly behavior of this compound in an aqueous solution.

Development of Self-Healing Materials

The principles of self-assembly that govern the formation of structured fluids also underpin the development of self-healing materials based on this compound. A prime example of this application is in the formulation of lithium greases, which are essentially a structured fluid composed of a lithium soap, such as this compound, and a lubricating oil.

The self-healing capability of these materials is often described as a thixotropic behavior. researchgate.net Thixotropy is the property of certain gels or fluids that are thick (viscous) under normal conditions, but flow (become less viscous) when shaken, agitated, or otherwise stressed. They then take a fixed time to return to a more viscous state. In the context of a this compound-based grease, the fibrous network of the soap thickener can be broken down under mechanical shear. When the stress is removed, the soap molecules can re-assemble, reforming the network and thus "healing" the structure. researchgate.net This process is driven by the physicochemical interactions between the lithium soap molecules. researchgate.net

This self-healing mechanism is crucial in lubrication applications. If the lubricating film of a grease is broken, the thixotropic nature allows for fresh grease to flow into the damaged area and repair the film. researchgate.net This property enhances the longevity and reliability of the lubricated components.

The table below outlines the key aspects of the self-healing mechanism in this compound-based materials.

| Process | Description | Underlying Principle | Relevance |

| Damage | Mechanical shear disrupts the fibrous network of the lithium soap. | Breakage of non-covalent bonds between soap molecules. | Occurs during operation of lubricated machinery. |

| Flow | The material becomes less viscous and flows to the damaged area. | Shear-thinning behavior of the structured fluid. | Enables transport of the material to the point of failure. |

| Healing | The fibrous network reforms upon removal of stress. | Self-assembly of lithium soap molecules into a stable structure. | Restores the material's structural integrity and lubricating properties. |

This table illustrates the cycle of damage and healing in a thixotropic material based on this compound.

Lithium Decanoate in Separation Science and Hydrometallurgy

Extraction of Metal Ions from Aqueous Solutions

The extraction of metal ions from aqueous solutions is a cornerstone of hydrometallurgy, essential for purifying and concentrating target metals. encyclopedia.pub Lithium decanoate (B1226879), as a salt of a fatty acid, can play a significant role in liquid-liquid extraction systems designed for this purpose.

Liquid-liquid extraction, also known as solvent extraction, is a process that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org In the context of metal recovery, an organic phase containing an extractant is mixed with an aqueous phase containing the metal ions. The extractant selectively binds to the target metal ions, transferring them from the aqueous phase to the organic phase. wikipedia.org

A key advantage of using long-chain carboxylate systems in hydrometallurgy is their ability to selectively separate different metal ions. Research on recovering valuable metals from synthetic leachates of spent lithium-ion battery cathodes using fatty-acid-based ionic liquids like tetraoctylphosphonium oleate (B1233923) has shown high selectivity for transition metals over lithium. utwente.nlresearchgate.net

In a typical process, metals such as cobalt (Co) and manganese (Mn) can be extracted with very high efficiency, while lithium (Li) and nickel (Ni) are largely left behind in the aqueous raffinate. utwente.nlresearchgate.net For example, a two-stage extraction process can achieve over 99% recovery of Co and Mn, with Li extraction remaining below 2%. utwente.nl This selectivity is driven by the differences in the stability of the metal-carboxylate complexes formed. Transition metals like cobalt and manganese form more stable complexes with the carboxylate extractant under specific pH conditions than alkali metals like lithium. This differential affinity allows for the targeted removal of contaminants or valuable metals, leaving a purified lithium-containing solution for subsequent processing. utwente.nlresearchgate.net

| Metal Ion | Extraction Efficiency (Cycle 1) | Extraction Efficiency (Cycle 2) | Overall Extraction in Aqueous Raffinate |

|---|---|---|---|

| Cobalt (Co) | 99% | - | <1% |

| Manganese (Mn) | 89% | Second stage can recover residual | <1% (after two stages) |

| Nickel (Ni) | <2% | - | >98% |

| Lithium (Li) | <2% | - | >98% |

Role in Ionic Liquid Formulations for Metal Recovery

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). They are considered "designer solvents" because their properties can be tuned by modifying the cation and anion. eae.edu.eu The decanoate anion can be paired with a suitable organic cation, such as phosphonium (B103445) or imidazolium, to form a task-specific ionic liquid for metal recovery. researchgate.net Fatty-acid-based ILs, such as those using oleate or decanoate, are particularly promising as they can be derived from renewable resources and offer good extraction capabilities. utwente.nlresearchgate.net

In these formulations, the decanoate anion acts as the primary extractant, performing the cation exchange as described previously. The bulky organic cation ensures that the ionic liquid remains immiscible with water and helps to solvate the resulting metal-extractant complex. researchgate.net The use of ILs can circumvent the need for volatile organic compounds (VOCs) often used as diluents in traditional solvent extraction, thereby offering a safer and more environmentally friendly process. eae.edu.euutwente.nl Research has demonstrated that ionic liquids containing long-chain carboxylates can effectively recover metals like cobalt and manganese from battery leachate. researchgate.netutwente.nl

Adsorption and Precipitation Studies for Lithium Removal from Solutions

Beyond solvent extraction, lithium alkanoates, including lithium decanoate, can be used for the removal of lithium from aqueous solutions through precipitation. This is particularly relevant for treating industrial wastewater from battery recycling processes to meet stringent environmental discharge limits. rsc.orgresearchgate.net

The process relies on a metathesis reaction where a soluble alkanoate salt (like sodium decanoate or choline (B1196258) decanoate) is added to a lithium-containing aqueous solution. This leads to the precipitation of the less soluble lithium alkanoate salt. researchgate.net Studies using various sodium and choline alkanoate "soaps" have shown that the effectiveness of lithium removal depends on the chain length of the alkanoate. rsc.org Longer-chain alkanoates, such as stearate, have demonstrated the ability to reduce lithium concentrations to as low as 1 ppm. rsc.org this compound, as a lithium soap with a 10-carbon chain, would follow the same principle. The precipitated this compound can then be separated from the solution by filtration. Subsequently, the lithium can be recovered from the precipitate, for example, by dissolving it in an acidic solution. rsc.org

| Precipitating Agent | Carbon Chain Length | Achievable Lithium Concentration |

|---|---|---|

| Sodium Octanoate | 8 | >100 ppm |

| Sodium Decanoate | 10 | ~50-100 ppm |

| Sodium Dodecanoate | 12 | ~20-50 ppm |

| Sodium Stearate | 18 | <10 ppm |

| Choline Stearate | 18 | <1 ppm |

Green Chemistry Perspectives in Metal Ion Separation

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of this compound and related fatty acid derivatives in hydrometallurgy aligns with several of these principles.

Use of Renewable Feedstocks : Decanoic acid can be derived from natural sources like coconut oil and palm kernel oil. Utilizing such bio-based chemicals reduces the reliance on fossil fuels for the synthesis of extractants.

Designing Safer Chemicals : Compared to some conventional organophosphate extractants, fatty acids are generally considered to have a more favorable toxicological profile and are often biodegradable.

Safer Solvents and Auxiliaries : When used as part of an ionic liquid, decanoate helps to replace volatile organic solvents, reducing air pollution and process hazards. eae.edu.euutwente.nl

Waste Prevention : By enabling selective separation, these systems can improve the efficiency of recycling processes, turning waste streams (like spent batteries) into valuable resources and promoting a circular economy. rsc.org The development of sustainable recovery processes is crucial for alleviating supply chain bottlenecks for critical materials like lithium. researchgate.netrsc.org

Catalytic Roles and Applications of Lithium Decanoate

Lithium Decanoate (B1226879) as a Catalyst or Co-Catalyst in Organic Reactions

The lithium cation (Li⁺) is the smallest of the alkali metal ions and possesses a high charge density, allowing it to function as an effective Lewis acid. wikipedia.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.org In catalysis, the Li⁺ ion can coordinate to lone-pair-bearing atoms such as oxygen or nitrogen in a substrate molecule. wikipedia.org This interaction withdraws electron density from the substrate, thereby activating it towards nucleophilic attack or other transformations. wikipedia.org